2-bromobenzenesulfonic Acid
Description
Contextualizing Aromatic Sulfonic Acids within Organic Chemistry
Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their general structure is represented as Ar-SO₃H, where 'Ar' denotes an aryl group. numberanalytics.com These compounds are among the most significant organosulfur compounds and are notable for their strong acidity; they are approximately a million times stronger than their corresponding carboxylic acids. wikipedia.org For instance, p-Toluenesulfonic acid has a pKa of -2.8, demonstrating this high acidity. wikipedia.org
The synthesis of aromatic sulfonic acids is typically achieved through aromatic sulfonation, an electrophilic aromatic substitution reaction. wikipedia.orgwikipedia.org This process involves treating an aromatic compound with a sulfonating agent, such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. numberanalytics.comnumberanalytics.comwikipedia.org A key feature of sulfonation is its reversibility, which allows the sulfonic acid group to be used as a protective or directing group in complex organic syntheses. wikipedia.org
The sulfonic acid group's strong electron-withdrawing nature and its ability to enhance water solubility make these compounds valuable intermediates in various industrial and laboratory settings. numberanalytics.combritannica.com They serve as precursors for a wide range of chemicals, including detergents, water-soluble dyes, and pharmaceuticals like sulfa drugs. numberanalytics.comwikipedia.orgbritannica.com
Significance of Halogenated Benzenesulfonic Acids in Contemporary Chemical Research
The introduction of a halogen atom onto the benzene (B151609) ring of a sulfonic acid creates a class of compounds known as halogenated benzenesulfonic acids. These molecules are bifunctional, possessing both the acidic sulfonyl group and a reactive halogen substituent. This dual reactivity makes them highly versatile building blocks in modern organic synthesis.
The presence of both the bromine substituent and the sulfonate group on the same aromatic ring, as in 2-bromobenzenesulfonic acid, confers specific reactivity. ontosight.ai The sulfonic acid group influences the electronic properties of the benzene ring, while the bromine atom provides a reactive site for various transformations. ontosight.ai These compounds are particularly useful as intermediates and precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ailookchem.com
In contemporary research, halogenated benzenesulfonic acids are employed in a variety of advanced chemical reactions. They are valuable substrates in metal-catalyzed cross-coupling reactions, where the halogen atom can be replaced to form new carbon-carbon or carbon-heteroatom bonds. ontosight.ai Furthermore, derivatives of these acids, such as 2-bromobenzenesulfonyl chloride, are used in palladium-catalyzed intramolecular reactions to synthesize cyclic sulfonic acid derivatives like sultones and sultams, which are sulfur analogs of lactones and lactams, respectively. thieme-connect.com The strategic placement of the halogen and sulfonic acid groups allows for the controlled construction of complex molecular architectures.
Scope and Research Objectives for this compound Studies
This compound (C₆H₅BrO₃S) is a specific halogenated aromatic sulfonic acid that serves as a case study for the utility of this class of compounds. lookchem.com It is typically a white to off-white crystalline solid that is soluble in water. ontosight.ailookchem.com Research into this compound is focused on leveraging its unique structure for chemical synthesis and catalysis.
The primary research objectives for studies involving this compound include:
Elucidating Synthetic Pathways: Developing efficient and selective methods for its synthesis, often starting from the sulfonation of bromobenzene (B47551). ontosight.ai
Investigating Reactivity: Exploring the compound's participation in a range of chemical reactions, using its dual functionality to create new molecules. This includes its use as a building block where the bromine can be substituted or the sulfonic acid group can be transformed. ontosight.ailookchem.com
Catalytic Applications: Examining its role as an acid catalyst in organic reactions, where it can accelerate reaction rates and improve product yields. lookchem.com
Developing Novel Materials: Utilizing it as a precursor in the manufacture of specialized chemicals, including dyes and agrochemicals, where its structural features contribute to the final product's color, stability, or biological activity. lookchem.com
Detailed research findings have shown its utility as an intermediate. For example, its derivatives are precursors in palladium-catalyzed C-H functionalization to create cyclic aryl sulfonate esters and sulfonamides. thieme-connect.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 576-92-1 nih.gov |
| Appearance | White to off-white solid lookchem.com |
| Predicted pKa | -1.11 ± 0.15 lookchem.com |
| Density | 1.846 g/cm³ lookchem.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-bromobenzenesulfonyl chloride |
| Benzoic acid |
| Bromobenzene |
| p-Toluenesulfonic acid |
| Sulfuric acid |
Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXLWAFYVKNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276130 | |
| Record name | 2-bromobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-92-1 | |
| Record name | 2-bromobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromobenzenesulfonic Acid and Its Derivatives
Direct Synthesis Approaches for 2-Bromobenzenesulfonic Acid
The direct synthesis of this compound can be achieved through the sulfonation of bromobenzene (B47551). This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the brominated benzene (B151609) ring. The reaction typically involves treating bromobenzene with a strong sulfonating agent like sulfur trioxide or chlorosulfonic acid. smolecule.com The position of the sulfonic acid group is directed by the existing bromine atom, which is an ortho-, para-director.
Synthesis of 2-Bromobenzenesulfonyl Chloride as a Key Precursor
2-Bromobenzenesulfonyl chloride is a critical and highly reactive intermediate for the synthesis of various derivatives, including esters and amides. google.com Its high reactivity stems from the sulfonyl chloride group, making it a valuable component in organic synthesis. google.com
A primary and industrially relevant strategy for synthesizing 2-bromobenzenesulfonyl chloride begins with a substituted aniline, specifically 2-bromoaniline (B46623). google.com This method is often favored as it provides better control over the substitution pattern on the benzene ring compared to direct sulfonation, which can lead to isomeric mixtures. The process involves converting the amino group of 2-bromoaniline into a diazonium salt, which is then substituted to form the desired sulfonyl chloride. asianpubs.org
The conversion of 2-bromoaniline to 2-bromobenzenesulfonyl chloride is a multi-step process involving diazotization followed by a Sandmeyer-type sulfonyl chlorination. researchgate.net
First, the 2-bromoaniline is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in a strong acid like hydrochloric acid (HCl) at low temperatures (typically -5°C to 0°C). google.comgoogle.com This reaction generates an unstable diazonium salt intermediate. To enhance stability, the diazonium salt can be isolated as a more stable ferric chloride or zinc chloride diazonium salt, or as a fluoroborate salt by adding reagents like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or sodium fluoroborate (NaBF₄). google.comgoogle.com This stabilization is crucial for preventing decomposition and unwanted side reactions. google.com
In the second step, the stabilized diazonium salt undergoes a sulfonyl chlorination reaction. This is commonly achieved by treating the salt with thionyl chloride (SOCl₂) in the presence of a copper catalyst, such as cuprous chloride (CuCl) or cupric chloride. google.com The catalyst is essential for efficiently converting the diazonium group into the sulfonyl chloride moiety. The final product, 2-bromobenzenesulfonyl chloride, is then isolated through extraction and crystallization, often achieving high purity and yields. google.com
| Step | Starting Material | Reagents | Temperature | Key Intermediates | Yield | Reference |
|---|---|---|---|---|---|---|
| Diazotization | 2-Bromoaniline | NaNO₂, HCl, ZnCl₂ or FeCl₃ | -5°C to 5°C | Zinc chloride or Ferric chloride diazonium salt | N/A | google.com |
| Sulfonyl Chlorination | Diazonium Salt | SOCl₂, CuCl (catalyst) | 0°C to 5°C | 2-Bromobenzenesulfonyl chloride | 82.4% | google.com |
| Diazotization | 2-Bromoaniline | NaNO₂, HCl, NaBF₄ | -5°C to 0°C | Fluoroborate diazonium salt | N/A | google.com |
| Sulfonyl Chlorination | Fluoroborate diazonium salt | SOCl₂, CuCl or CuCl₂ (catalyst) | 0°C to 5°C | 2-Bromobenzenesulfonyl chloride | 79.4% | google.com |
Derivatization Strategies Utilizing this compound
The derivatives of this compound, particularly its esters and amides, are valuable in various fields of chemical synthesis. These derivatives are typically synthesized from the highly reactive 2-bromobenzenesulfonyl chloride.
The formation of sulfonate esters and sulfonamides from 2-bromobenzenesulfonyl chloride is a common and straightforward synthetic transformation. lookchem.com
Sulfonate Esters: this compound esters are prepared by reacting 2-bromobenzenesulfonyl chloride with alcohols or phenols. For instance, this compound phenyl ester is synthesized for use as an intermediate in pharmaceuticals. lookchem.com The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Sulfonamides: Similarly, 2-bromobenzenesulfonamides are formed by reacting 2-bromobenzenesulfonyl chloride with primary or secondary amines. lookchem.com This reaction is a key step in the synthesis of various compounds, including precursors for palladium-catalyzed C-H functionalization reactions to create cyclic sulfonamides (sultams). thieme-connect.com For example, reacting 2-bromobenzenesulfonyl chloride with substituted anilines or other amine-containing compounds in the presence of a base like sodium hydride yields the corresponding N-substituted 2-bromobenzenesulfonamide. asianpubs.org These sulfonamide derivatives are important in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. lookchem.com
| Derivative Type | Reactant | Product | Significance | Reference |
|---|---|---|---|---|
| Ester | Phenols/Alcohols | 2-Bromobenzenesulfonate Esters (e.g., Phenyl ester) | Pharmaceutical intermediates, Precursors for cyclization reactions | lookchem.comthieme-connect.com |
| Amide | Ammonia/Primary or Secondary Amines | 2-Bromobenzenesulfonamides | Chemical synthesis, Chiral auxiliaries, Precursors for sultam synthesis | lookchem.com |
Halogenated benzoic acids are important functional monomers due to the differing reactivity of their halogen and carboxyl groups, which allows for selective reactions to synthesize multifunctional compounds. google.com While direct conversion of the sulfonic acid group in this compound to a carboxylic acid is not a widely documented route, related halogenated benzoic acids can be synthesized through other pathways.
For example, 2-halogen-5-bromobenzoic acids can be prepared by the direct bromination of ortho-substituted halobenzoic acids. In one method, o-bromobenzoic acid is treated with N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 2,5-dibromobenzoic acid with a 65.4% yield. google.com Similarly, starting with o-fluorobenzoic acid under the same conditions yields 2-fluoro-5-bromobenzoic acid. google.com These methods demonstrate a route to di-halogenated benzoic acids from mono-halogenated precursors. google.com Furthermore, halogenated benzoic acid derivatives are readily functionalized through cross-coupling or nucleophilic aromatic substitution reactions. nih.gov
Advanced Synthetic Techniques Applicable to Aromatic Sulfonates
Modern organic synthesis has seen the advent of novel techniques that can be applied to the formation of aromatic sulfonates, including this compound. These methods aim to overcome some of the limitations of conventional sulfonation, such as harsh reaction conditions and the formation of unwanted byproducts.
Ultrasonically Assisted Sulfonation Reactions
Ultrasonically assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. frontiersin.org The application of ultrasound to a reaction mixture generates acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid. semanticscholar.org This process creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and, in some cases, improved selectivity. frontiersin.orgsemanticscholar.org
In the context of aromatic sulfonation, ultrasound has been shown to be a simple and convenient methodology for the selective sulfonation of aromatic compounds using sulfuric acid. nih.gov This technique can lead to a considerable enhancement in the reaction rate and improved selectivity compared to reactions performed under silent (non-sonicated) conditions. nih.gov The benefits of sonication are attributed to the intense mixing and mass transfer, as well as the generation of highly reactive species due to the cavitational effects. semanticscholar.orgnih.gov
For the sulfonation of substituted benzenes, including bromobenzene, ultrasonication has been demonstrated to reduce reaction times and increase yields. While the sulfonation of bromobenzene typically yields a mixture of ortho and para isomers due to the directing effect of the bromine atom, the use of ultrasound can influence the reaction's efficiency. chemistrysteps.com
Vilsmeier-Haack Conditions for Sulfonation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.com The reaction utilizes a Vilsmeier-Haack reagent, which is typically a chloroiminium salt generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.orgchemistrysteps.com
Interestingly, this methodology has been adapted for the sulfonation of aromatic compounds. By employing the Vilsmeier-Haack reagent in the presence of a sulfur source like sodium bisulfite (NaHSO₃), it is possible to achieve the sulfonation of activated aromatic compounds under mild conditions. semanticscholar.orgscirp.org This approach offers an alternative to the often harsh conditions of traditional sulfonation with fuming sulfuric acid. semanticscholar.org
The reaction proceeds through the formation of an active electrophilic species, SO₃H⁺, which is generated from NaHSO₃ with the aid of the Vilsmeier-Haack reagent. semanticscholar.orgscirp.org This electrophile then attacks the aromatic ring to yield the corresponding sulfonic acid. This method has been successfully applied to the sulfonation of various aromatic compounds, including halogenated benzenes. semanticscholar.orgscirp.org
A study by Rajanna, et al. (2012) investigated the ultrasonically assisted sulfonation of several aromatic compounds, including bromobenzene, under Vilsmeier-Haack conditions. The research compared conventional stirring methods with ultrasonic irradiation, demonstrating that sonication significantly reduces reaction times and improves yields. For the sulfonation of bromobenzene, the primary product identified was the para-isomer, 4-bromobenzenesulfonic acid. scirp.orgscirp.org
The following interactive data tables summarize the findings for the sulfonation of bromobenzene using two different Vilsmeier-Haack reagent systems, both with and without ultrasonic assistance, as reported by Rajanna, et al. (2012).
Table 1: Sulfonation of Bromobenzene using (DMF + SOCl₂)/NaHSO₃
| Method | Reaction Time (hours) | Yield (%) |
| Conventional | 7.5 | 76 |
| Sonication | 3.0 | 80 |
Table 2: Sulfonation of Bromobenzene using (DMF + POCl₃)/NaHSO₃
| Method | Reaction Time (hours) | Yield (%) |
| Conventional | 6.0 | 80 |
| Sonication | 2.5 | 86 |
These results clearly indicate that the combination of Vilsmeier-Haack conditions and ultrasonic irradiation provides a more efficient route for the sulfonation of bromobenzene. However, it is important to note the regioselectivity of the reaction, which predominantly favors the formation of the para-substituted product. The synthesis of the ortho-isomer, this compound, would likely require further optimization of reaction conditions or the use of specific directing groups to favor substitution at the ortho position.
Reactivity and Reaction Mechanisms of 2 Bromobenzenesulfonic Acid
Electrophilic Aromatic Substitution Dynamics on the 2-Bromobenzenesulfonic Acid Scaffold
The reactivity of the this compound scaffold in electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic properties of the two existing substituents: the bromine atom and the sulfonic acid group. latech.eduwikipedia.org Both groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene (B151609). youtube.com However, they exhibit different directing effects, which creates a complex substitution pattern.
In the this compound molecule, the interplay of these directing effects determines the position of any incoming electrophile (E⁺). The strong deactivating nature of both substituents renders the ring highly unreactive, and forcing conditions are typically required for any substitution to occur.
Directing Effects on the Aromatic Ring:
Position 3: Ortho to the bromine (activating) and meta to the sulfonic acid group (deactivating).
Position 4: Para to the bromine (activating) and meta to the sulfonic acid group (deactivating).
Position 5: Meta to the bromine (deactivating) and meta to the sulfonic acid group (deactivating).
Position 6: Ortho to the bromine (activating) and ortho to the sulfonic acid group (deactivating).
Due to the strong deactivating and meta-directing nature of the sulfonic acid group, substitution is generally disfavored. youtube.com Furthermore, the sulfonic acid group can function as a "blocking group"; it can be introduced to direct other substituents and then subsequently removed by treatment with dilute acid, a process known as desulfonation. youtube.comlibretexts.orglumenlearning.comstackexchange.com
| Position on Ring | Influence of Bromo Group (-Br) | Influence of Sulfonic Acid Group (-SO₃H) | Overall Likelihood of Substitution |
|---|---|---|---|
| 3 | Ortho (Favored) | Meta (Favored) | Possible, but sterically hindered |
| 4 | Para (Favored) | Meta (Favored) | Most likely site if reaction occurs |
| 5 | Meta (Disfavored) | Meta (Favored) | Unlikely |
| 6 | Ortho (Favored) | Ortho (Disfavored) | Very unlikely due to steric hindrance and ortho deactivation |
Nucleophilic Substitution Pathways Involving the Bromine Atom
The bromine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction pathway is viable because the potent electron-withdrawing sulfonic acid group is located at the ortho position relative to the bromine leaving group. acsgcipr.orgpressbooks.pub
The SₙAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pubaskfilo.com
Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge of this intermediate is effectively delocalized and stabilized by the adjacent electron-withdrawing sulfonic acid group. pressbooks.pub
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
This pathway requires the presence of a strong electron-withdrawing group ortho or para to the leaving group, a condition fulfilled in the this compound structure. latech.edupressbooks.pub The reaction is facilitated by strong nucleophiles and can occur under milder conditions than those required for aryl halides lacking such activating groups. d-nb.info
| Nucleophile (Nu⁻) | Potential Product | Reaction Class |
|---|---|---|
| Hydroxide (OH⁻) | 2-Hydroxybenzenesulfonic acid | Hydroxylation |
| Alkoxide (RO⁻) | 2-Alkoxybenzenesulfonic acid | Alkoxylation |
| Ammonia (NH₃) / Amide (NH₂⁻) | 2-Aminobenzenesulfonic acid (Orthanilic acid) | Amination |
| Thiolate (RS⁻) | 2-(Alkylthio)benzenesulfonic acid | Thiolation |
Catalytic Transformations Mediated by this compound or its Derivatives
This compound is a strong Brønsted acid due to the electron-withdrawing nature of the bromine and the inherent acidity of the sulfonic acid moiety. This property allows it to function as an effective organic acid catalyst in a variety of chemical transformations. Aromatic sulfonic acids are widely used to catalyze reactions such as esterification, hydrolysis, and condensation reactions.
For example, derivatives like 2-Iodoxybenzenesulfonic acid (IBS), generated in situ, have been shown to be highly active catalysts for the chemoselective oxidation of alcohols to carbonyl compounds. researchgate.netorgsyn.org While not a direct use of this compound, this demonstrates the catalytic potential of the benzenesulfonic acid scaffold. The presence of the bromo group can modulate the acid's strength and solubility, potentially influencing its catalytic efficiency in specific non-aqueous media.
The conjugate base of this compound, 2-bromobenzenesulfonate, can act as a ligand in transition metal complexes. Coordination can occur through the oxygen atoms of the sulfonate group (-SO₃⁻). This can influence the properties of a metal catalyst in several ways:
Solubility: The polar sulfonate group can impart water solubility to a metal complex, facilitating reactions in aqueous media.
Electronic Effects: As a ligand, the sulfonate group can modify the electron density at the metal center, thereby tuning the catalyst's reactivity and selectivity.
Steric Hindrance: The bulky nature of the substituted aryl group can create a specific steric environment around the metal center, influencing substrate approach and product formation.
While specific, extensive examples of this compound as a primary ligand in major catalytic cycles are not widely documented, its potential to coordinate with metals like palladium, rhodium, or ruthenium is clear based on the known coordination chemistry of sulfonate ligands.
Coupling Reactions Involving this compound Derivatives
Derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and direct arylation reactions utilize aryl bromides as key coupling partners. wikipedia.orgwikipedia.orgyoutube.com For these reactions, the acidic proton of the sulfonic acid group is typically protected, for instance, by conversion to an ester or sulfonamide, to prevent interference with the basic conditions often employed.
Palladium-catalyzed direct arylation is an atom-economical method for forming biaryl compounds, which couples an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. researchgate.net A derivative of this compound can serve as the aryl halide partner in this transformation. nih.govnih.gov
The catalytic cycle for direct arylation typically involves the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound derivative to form a Pd(II) intermediate. nih.gov
C-H Activation/Deprotonation: The second aromatic coupling partner coordinates to the palladium center, followed by C-H bond activation, often assisted by a base or through a concerted metalation-deprotonation mechanism.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst. nih.gov
This methodology allows for the synthesis of complex substituted biaryl sulfonic acids or their derivatives, which are important structural motifs in medicinal chemistry and materials science. mdpi.com
Palladium/Norbornene-Catalyzed C-H/N-H Cycloadditions with 2-Bromobenzoic Acid Derivatives
While direct studies on this compound in palladium/norbornene-catalyzed cycloadditions are not extensively documented, significant research on the analogous 2-bromobenzoic acid derivatives provides a strong model for the potential reactivity of this compound derivatives. This catalytic system, often referred to as the Catellani reaction, is a powerful tool for the synthesis of complex polycyclic aromatic compounds.
The reaction typically involves the palladium-catalyzed C-H/N-H cycloaddition of various coupling partners with 2-halobenzoic acids. For instance, the reaction of carbazoles with 2-bromobenzoic acids has been shown to produce a variety of important carbazole-based structures. The versatility of this reaction is highlighted by its tolerance of various derivatives of the benzoic acid, including acyl halides, α-oxocarboxylic acids, anhydrides, and amides. Mechanistic investigations suggest the involvement of a six-membered spiropalladacycle as a key intermediate in this process.
This catalytic system has also been successfully applied to the C-H/C-H [3+2] annulation of imidazopyridines with 2-bromobenzoic acids. This process efficiently constructs ring-fused imidazo[1,2-a]pyridine architectures, which have shown potential as fluorescent molecular scaffolds. This transformation is notable as it proceeds through a six-membered C-ANP intermediate, which is a departure from the more commonly observed five-membered palladacycles in Catellani-type reactions.
Given these precedents, it is plausible that derivatives of this compound, such as 2-bromobenzenesulfonyl chloride, could participate in similar palladium/norbornene-catalyzed cycloaddition reactions. The sulfonic acid moiety would likely require conversion to a sulfonyl chloride or a related functional group to be compatible with the reaction conditions.
Table 1: Examples of Palladium/Norbornene-Catalyzed Cycloadditions with 2-Bromobenzoic Acid Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| Carbazole | 2-Bromobenzoic Acid | Pd(OAc)₂ / Norbornene | Fused Carbazole Derivative |
| Imidazopyridine | 2-Bromobenzoic Acid | Pd(OAc)₂ / Norbornene | Ring-fused Imidazo[1,2-a]pyridine |
Copper-Catalyzed Ullmann-type N-Arylation/Cyclization Reactions
Copper-catalyzed Ullmann-type reactions are fundamental for the formation of C-N bonds and have been extensively developed for the synthesis of N-aryl compounds. These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. The classical Ullmann reaction involves the self-coupling of two aryl halide molecules to form a biaryl. byjus.comwikipedia.org However, the Ullmann condensation, a cross-coupling variant, is more widely used for creating C-N, C-O, and C-S bonds. wikipedia.org
The mechanism of the Ullmann N-arylation is generally understood to involve the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. wikipedia.org While early versions of this reaction required harsh conditions, modern advancements have introduced milder protocols through the use of specific ligands and copper sources. wikipedia.org
For this compound, direct participation in Ullmann-type reactions might be challenging due to the presence of the acidic sulfonic acid group. However, its derivatives, such as 2-bromobenzenesulfonamide or 2-bromobenzenesulfonyl chloride, are expected to be suitable substrates. These reactions could be employed in tandem N-arylation/cyclization strategies to construct various fused N-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
The general approach would involve the reaction of a this compound derivative with a suitable nitrogen-containing nucleophile. The intramolecular cyclization step would then lead to the formation of a heterocyclic system. The efficiency and outcome of such reactions would depend on the specific substrates, catalyst system, and reaction conditions employed.
Table 2: Representative Copper-Catalyzed Ullmann-type N-Arylation Reactions
| Aryl Halide | Nucleophile | Catalyst | Product Type |
|---|---|---|---|
| 2-Chlorobenzoic Acid | Aniline | CuI / Phenanthroline | N-Phenylanthranilic Acid |
| Aryl Iodide | Hydrazide | Copper | N-Aryl Hydrazide |
Zinc-Catalyzed Coupling with Alkynes (e.g., Phenylacetylene)
While zinc is not as commonly used as palladium or copper in cross-coupling reactions, zinc-catalyzed or -promoted reactions offer a valuable alternative, particularly for the coupling of aryl halides with alkynes. Research has shown that substoichiometric amounts of zinc chloride (ZnCl₂) can effectively promote the palladium-catalyzed cross-coupling of aryl bromides with terminal alkynes at room temperature. nih.govorganic-chemistry.org This method provides a convenient alternative to the traditional Sonogashira reaction, which often requires higher temperatures and can be complicated by copper-mediated homocoupling of the alkyne. organic-chemistry.org
In this reaction, a highly active palladium(I) dimer has been identified as an effective precatalyst. The role of zinc chloride is to enhance the reaction rate without promoting the formation of diyne byproducts. organic-chemistry.org The reaction is compatible with a range of functional groups, including esters, aldehydes, and nitro groups, making it a versatile tool for organic synthesis. organic-chemistry.org Mechanistic studies point towards the formation of a zinc acetylide intermediate. organic-chemistry.org
For this compound, this reaction would likely be performed on a derivative to avoid complications from the acidic proton. For example, the corresponding sulfonyl chloride or ester could be used. The coupling of such a derivative with an alkyne like phenylacetylene would result in the formation of a 2-(phenylethynyl)benzenesulfonic acid derivative, a valuable intermediate for further synthetic transformations.
Additionally, zinc can catalyze the alkynylation of α-bromo oxocarbenium ions, which are formed in situ from acetal precursors. nih.gov This highlights the utility of zinc in facilitating the formation of C-C bonds involving bromo-compounds and alkynes.
Table 3: Zinc-Promoted Cross-Coupling of Aryl Bromides with Alkynes
| Aryl Bromide | Alkyne | Catalyst System | Key Feature |
|---|---|---|---|
| Various Aryl Bromides | Terminal Alkynes | Pd/P(t-Bu)₃ / ZnCl₂ | Room temperature reaction |
| Aryl Bromide w/ Ester group | Phenylacetylene | Pd(I) dimer / ZnCl₂ | Good functional group tolerance |
Radical Reactions and Their Applications in Heterocycle Synthesis
The bromine atom in this compound and its derivatives can serve as a precursor for the generation of aryl radicals. These highly reactive intermediates can then participate in a variety of cyclization reactions to construct complex heterocyclic frameworks. This approach is particularly valuable for the synthesis of nitrogen-containing heterocycles. While much of the foundational work has been done using 2-bromobenzoic acid derivatives, the principles are applicable to sulfonic acid analogues.
Aryl Radical Cyclizations for Nitrogen Heterocycle Construction
A general and powerful method for the synthesis of nitrogen heterocycles involves the use of 2-bromobenzoic acids or their corresponding acid chlorides as building blocks. These are first coupled with appropriate nitrogen-containing compounds. Subsequent generation of the aryl radical, typically using a radical initiator like tributyltin hydride or through photochemical methods, triggers an intramolecular cyclization.
This strategy has been employed to synthesize a wide array of heterocyclic structures, including:
Tri- and tetracyclic isoindolinones
Benzolactams
Isoquinolinones
Azabenzoisocoumarins
Bridged-azabicyclic compounds
The specific outcome of the reaction is dictated by the nature of the tethered nitrogen-containing moiety and the reaction conditions. These radical cyclizations often proceed with high efficiency and selectivity, providing access to complex molecules from readily available starting materials.
Conjugate Additions and Spirocyclizations
Aryl radicals generated from 2-bromoaryl precursors can also participate in conjugate addition reactions. In this type of transformation, the aryl radical adds to an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. If the alkene is part of the same molecule, this can lead to the formation of a new ring.
Spirocyclization is another important application of aryl radical chemistry. In this process, the aryl radical attacks an aromatic ring within the same molecule, leading to the formation of a spirocyclic compound. This type of reaction allows for the construction of intricate three-dimensional structures. These radical-mediated processes, including conjugate additions and spirocyclizations, have been instrumental in the synthesis of various nitrogen heterocycles.
Reversibility and Thermally Induced Reactions
Aromatic sulfonation is a notable exception among electrophilic aromatic substitution reactions due to its reversibility. openochem.orgwikipedia.orgmasterorganicchemistry.com The introduction of the sulfonic acid group onto an aromatic ring, such as in the formation of this compound, can be reversed under specific conditions. This process, known as desulfonation, is typically achieved by heating the arylsulfonic acid in the presence of dilute aqueous acid. ucalgary.calibretexts.org The equilibrium between sulfonation and desulfonation can be controlled by the concentration of sulfuric acid and water in the reaction mixture. youtube.com Concentrated sulfuric acid favors sulfonation, while dilute acid and heat drive the reaction in the reverse direction, removing the sulfonic acid group. youtube.com
The mechanism of desulfonation involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide. syntheticmap.com This reversibility is synthetically useful, as the sulfonic acid group can be employed as a temporary blocking or directing group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org
Spectroscopic Characterization and Structural Elucidation of 2 Bromobenzenesulfonic Acid Compounds
Vibrational Spectroscopy (FT-IR and FT-Raman)
The fundamental vibrational frequencies of 2-bromobenzenesulfonic acid can be predicted by considering the characteristic absorptions of its constituent parts. The presence of the benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range.
The sulfonic acid group (-SO₃H) has several distinct vibrational modes. The O-H stretching vibration of the sulfonic acid is expected to be a broad band in the region of 3000-2500 cm⁻¹, often overlapping with the C-H stretching bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the ranges of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 700-610 cm⁻¹.
The C-Br stretching vibration for a bromo-substituted benzene ring is typically observed in the low-frequency region of the infrared spectrum, generally between 600 and 500 cm⁻¹.
A comparison with the vibrational spectra of similar compounds, such as benzenesulfonic acid and 2-bromobenzoic acid, can provide further insight. For instance, the FT-IR spectrum of benzenesulfonic acid shows characteristic peaks for the sulfonic acid group and the benzene ring, which would be expected to be present, with some shifts, in the spectrum of this compound.
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| O-H Stretch (Sulfonic Acid) | 3000-2500 (broad, strong) | Weak or not observed |
| Aromatic C=C Stretch | 1600-1450 (medium) | 1600-1450 (strong) |
| S=O Asymmetric Stretch | 1250-1160 (strong) | 1250-1160 (medium) |
| S=O Symmetric Stretch | 1080-1010 (strong) | 1080-1010 (medium) |
| S-O Stretch | 700-610 (medium) | 700-610 (weak) |
Note: Intensities are given in parentheses. This data is predicted based on characteristic group frequencies and data from analogous compounds.
In FT-IR spectroscopy, the intensity of an absorption band is related to the change in the dipole moment during the vibration. The vibrations of the highly polar sulfonic acid group, particularly the S=O and O-H stretching modes, are expected to result in strong absorption bands in the FT-IR spectrum. The aromatic C-H stretching bands are typically of medium intensity.
In contrast, FT-Raman spectroscopy is sensitive to changes in polarizability. Non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the aromatic C=C stretching and C-H stretching vibrations are expected to be strong in the FT-Raman spectrum. The C-Br stretching vibration should also be readily observable in the Raman spectrum. The O-H stretching vibration of the sulfonic acid group is generally weak or not observed in Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acidic proton of the sulfonic acid group. The aromatic region of the spectrum will be complex due to the ortho-disubstituted pattern. The four aromatic protons will form a multiplet system, likely in the range of 7.0-8.0 ppm. The electron-withdrawing effects of both the bromine atom and the sulfonic acid group will deshield the aromatic protons, shifting their signals downfield compared to benzene (7.34 ppm). The proton ortho to the sulfonic acid group and meta to the bromine (H6) is expected to be the most downfield, followed by the other protons in a pattern influenced by their proximity to the substituents.
The acidic proton of the sulfonic acid group is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
Note: This data is predicted based on the analysis of substituent effects on benzene rings and data from analogous compounds.
The ¹³C NMR spectrum of this compound will display six signals for the six aromatic carbons. The chemical shifts will be influenced by the inductive and resonance effects of the bromine and sulfonic acid substituents. The carbon atom attached to the bromine (C2) and the carbon atom attached to the sulfonic acid group (C1) will be significantly shifted. The C1 carbon, bonded to the electron-withdrawing sulfonic acid group, is expected to be downfield. The C2 carbon, bonded to the bromine, will also be shifted, with its exact position influenced by the heavy atom effect. The other four aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-SO₃H) | 140 - 150 |
| C2 (-Br) | 115 - 125 |
| C3 | 125 - 135 |
| C4 | 125 - 135 |
| C5 | 130 - 140 |
Note: This data is predicted based on the analysis of substituent effects on benzene rings and data from analogous compounds.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The nominal molecular weight of this compound (C₆H₅BrO₃S) is approximately 236 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). A key feature in the mass spectrum will be the isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. The loss of the sulfonic acid group (-SO₃H) is a likely fragmentation, leading to a bromobenzene (B47551) cation. Other possible fragmentations include the loss of SO₂, SO₃, and the bromine atom.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 236/238 | [C₆H₅BrO₃S]⁺ (Molecular ion) |
| 155/157 | [C₆H₄Br]⁺ |
| 172/174 | [C₆H₅BrO]⁺ |
| 93 | [C₆H₅O]⁺ |
Note: This data is predicted based on common fragmentation patterns of aromatic sulfonic acids and halogenated aromatic compounds.
X-ray Diffraction Studies for Solid-State Structure Determination
While a specific crystal structure for this compound is not extensively detailed in foundational literature, analysis of its functional groups—a sulfonic acid moiety, a phenyl ring, and a bromine substituent—allows for a comprehensive prediction of its solid-state architecture based on well-established principles of crystal engineering and data from analogous compounds. mdpi.comresearchgate.net
The crystal packing of this compound is governed by a combination of strong and weak intermolecular interactions. The sulfonic acid group is a powerful director of the supramolecular assembly due to its capacity for strong hydrogen bonding, while the bromo-substituted aromatic ring contributes through halogen bonding and π-π stacking interactions. nih.govwikipedia.org
Hydrogen Bonding
The sulfonic acid group (-SO₃H) is a primary site for hydrogen bonding, acting as both a strong proton donor (from the hydroxyl group) and a potent proton acceptor (at the sulfonyl oxygens). researchgate.net This duality allows for the formation of robust and highly directional hydrogen bonds, which are crucial in the assembly of molecules in the crystal. mdpi.com It is anticipated that these interactions would lead to the formation of characteristic supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains, similar to patterns observed in carboxylic acids and other sulfonated compounds. researchgate.netnih.govresearchgate.net In these arrangements, the acidic proton of one molecule interacts with one of the sulfonyl oxygen atoms of a neighboring molecule, creating a highly stable, interconnected network.
π-π Interactions
Aromatic rings, such as the benzene ring in this compound, can interact through π-π stacking. wikipedia.orgdntb.gov.ua These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of another. The presence of both a bromine atom and a sulfonic acid group, which are electron-withdrawing, significantly influences the electronic nature of the aromatic ring. This modification can enhance the potential for specific types of π-π interactions, such as offset-stacked or T-shaped arrangements, which are common in substituted aromatic systems. dntb.gov.uanih.gov The interplay between substituents and the aromatic ring is a key factor in determining the strength and geometry of these stacking interactions. nih.gov
Other Supramolecular Interactions
The table below summarizes the key expected intermolecular interactions contributing to the crystal structure of this compound.
| Interaction Type | Donor/Acceptor Groups Involved | Typical Role in Crystal Packing |
| Hydrogen Bonding | Donor: -OH (sulfonic acid)Acceptor: O=S=O (sulfonic acid) | Formation of primary structural motifs like dimers and chains, defining the core architecture. researchgate.netresearchgate.net |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Stabilizes the packing of aromatic cores, often in parallel or T-shaped arrangements. wikipedia.orgdntb.gov.ua |
| Halogen Bonding | Donor: C-BrAcceptor: O=S=O | Provides directional control, linking molecules in specific orientations. nih.gov |
| C-H···O Interactions | Donor: C-H (aromatic)Acceptor: O=S=O | Secondary interactions that enhance the cohesion and density of the crystal packing. nih.gov |
To illustrate the type of data obtained from X-ray diffraction studies on a related compound, the crystallographic data for 2-(4-Bromobenzenesulfonamido)benzoic acid is presented below. This molecule shares key functional groups, including a bromo-substituted benzene ring and a sulfonamide group, which is structurally related to the sulfonic acid group.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrNO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions (a, b, c) | a = 11.234 Å b = 7.891 Å c = 16.543 Å |
| Unit Cell Angles (α, β, γ) | α = 90° β = 101.54° γ = 90° |
| Volume (V) | 1436.5 ų |
| Z | 4 |
| Final R index | R1 = 0.045 |
In the structure of this related compound, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov This exemplifies the powerful role of strong hydrogen-bonding functionalities in dictating the primary supramolecular structure.
Computational and Theoretical Investigations of 2 Bromobenzenesulfonic Acid
Quantum Chemical Calculation Methodologies
The foundation of in silico investigations into molecules like 2-bromobenzenesulfonic acid lies in the selection of appropriate quantum chemical methods. These methods approximate solutions to the Schrödinger equation, providing information about molecular geometry, energy, and electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For organic molecules such as this compound, the B3LYP functional is a widely employed hybrid functional. B3LYP, which stands for Becke, 3-parameter, Lee-Yang-Parr, combines the strengths of Hartree-Fock theory with DFT, offering a robust method for calculating the electronic structure.
In a typical DFT study of this compound, the B3LYP functional would be used to optimize the molecule's geometry, determining the most stable arrangement of its atoms. Following geometry optimization, further calculations can elucidate electronic properties, vibrational frequencies, and other key parameters. The choice of B3LYP is often validated by comparing calculated results with available experimental data for related compounds.
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While HF methods systematically neglect electron correlation, which can be a limitation, they provide a valuable starting point for more advanced calculations and are useful for analyzing molecular orbitals and electronic configurations.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and beyond, such as sulfur and bromine in this compound, it is crucial to select a basis set that can adequately describe their electronic structure.
The Pople-style basis sets are commonly used in such studies. A typical choice would be the 6-31G* or 6-31G(d,p) basis set. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisks or "(d,p)" notation indicates the addition of polarization functions. These functions provide more flexibility in describing the shape of the electron density, which is particularly important for accurately modeling bonding in molecules with heteroatoms and for describing the effects of substituents on the benzene (B151609) ring. The selection of a basis set like 6-31G(d,p) represents a compromise between accuracy and computational cost, providing reliable results for many properties of interest.
Electronic Structure Analysis
Once the computational methodology is established, a detailed analysis of the electronic structure of this compound can be performed. This analysis reveals important information about the molecule's reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine atom due to its lone pairs. The LUMO is likely to be a π* orbital of the aromatic system, with potential contributions from the sulfonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Calculated Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values presented in this table are representative and derived from typical DFT calculations on similar aromatic sulfonic acids. Actual values may vary depending on the specific computational method and basis set used.
The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonic acid group, indicating their nucleophilic character. The hydrogen atom of the sulfonic acid group would exhibit a region of positive electrostatic potential (colored blue), highlighting its electrophilic and acidic nature. The bromine atom would also influence the electrostatic potential of the aromatic ring, creating a complex distribution of charge that affects the molecule's reactivity in substitution reactions. This detailed charge mapping helps in understanding how this compound interacts with other molecules.
Conformational Analysis and Tautomerism Studies
Computational chemistry provides powerful tools to investigate the three-dimensional structures and isomeric forms of molecules like this compound. Conformational analysis and tautomerism studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
The structure of this compound allows for different spatial arrangements of its sulfonic acid group relative to the benzene ring and the bromine atom. These different arrangements are known as conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface.
For this compound, the primary conformational flexibility arises from the rotation around the C-S bond. This rotation dictates the orientation of the -SO₃H group. The presence of the bulky bromine atom at the ortho position can introduce steric hindrance, influencing the preferred orientation of the sulfonic acid group. Theoretical calculations would typically involve a systematic scan of the dihedral angle between the plane of the benzene ring and the S-O-H plane to locate the lowest energy conformers. It is hypothesized that the most stable conformer would likely involve an orientation that minimizes steric repulsion between the sulfonic acid group and the adjacent bromine atom.
Tautomerism, the interconversion of structural isomers, is also a possibility for sulfonic acids, although the sulfonic acid form (-SO₃H) is generally the most stable. Theoretical studies on related N-heterocyclic arenesulfonamides have explored the tautomeric equilibrium between the sulfonamide and sulfonimide forms. researchgate.net While not directly analogous, these studies highlight the utility of DFT calculations in assessing the relative energies of different tautomers. researchgate.net For this compound, potential tautomeric forms are less common but could theoretically involve different protonation states of the sulfonate group. Computational studies would be essential to determine the energy barriers for the interconversion of any potential tautomers and their relative stabilities in different environments.
Table 1: Hypothetical Energy Minima for Conformers of this compound
| Conformer | Dihedral Angle (Br-C-S-O) | Relative Energy (kcal/mol) |
| Conformer A | 0° | 5.0 |
| Conformer B | 90° | 0.0 |
| Conformer C | 180° | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the conformational analysis of this compound were not found in the available literature. The relative energies would be determined through quantum chemical calculations.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a deeper understanding of the molecular structure and bonding.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods like DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational bands can be achieved.
Studies on similar molecules, such as benzenesulfonic acid and its derivatives, have demonstrated the accuracy of DFT calculations in predicting vibrational spectra. nih.govnih.gov For this compound, the calculated vibrational spectrum would be expected to show characteristic bands for the sulfonic acid group (S=O stretching, S-O stretching, and O-H stretching and bending) and the substituted benzene ring (C-H stretching, C-C stretching, and C-Br stretching). The position of these bands would be influenced by the electronic effects of the bromo and sulfonyl substituents.
Table 2: Representative Calculated Vibrational Frequencies for Benzenesulfonic Acid (as a proxy for this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| O-H Stretch | 3570 |
| C-H Stretch (aromatic) | 3080-3050 |
| S=O Asymmetric Stretch | 1375 |
| S=O Symmetric Stretch | 1180 |
| C-C Stretch (aromatic) | 1580-1450 |
| S-O Stretch | 900 |
| C-S Stretch | 730 |
| C-Br Stretch (expected range) | 600-500 |
Note: This table is based on data for benzenesulfonic acid and general ranges for C-Br stretching. Specific calculations for this compound would provide more accurate predictions. nih.gov
Ab initio calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are powerful tools for structure elucidation. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to predict NMR chemical shifts.
For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would predict the chemical shifts of the aromatic protons and carbons. The chemical shifts would be influenced by the electron-withdrawing effects of both the sulfonic acid group and the bromine atom. The ortho-substitution pattern would lead to a complex splitting pattern in the ¹H NMR spectrum, which could be simulated and compared with experimental data for accurate assignment.
A study on benzenesulfonic acid and its alkali metal salts has shown that DFT calculations can accurately predict ¹H and ¹³C NMR spectra. nih.gov For this compound, the bromine substituent is expected to cause a downfield shift of the adjacent carbon atom (C2) and influence the chemical shifts of the other aromatic protons and carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for Substituted Benzenes (Illustrative)
| Carbon Atom | Benzene (ppm) | Bromobenzene (B47551) (ppm) | Benzenesulfonic Acid (ppm) |
| C1 | 128.5 | 122.6 | 147.0 |
| C2 | 128.5 | 131.7 | 126.0 |
| C3 | 128.5 | 130.1 | 129.0 |
| C4 | 128.5 | 127.3 | 131.0 |
Note: This table provides experimental data for related compounds to illustrate the expected substituent effects on the ¹³C NMR chemical shifts of this compound.
Reaction Pathway and Transition State Calculations
Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states along a reaction pathway.
The synthesis of this compound typically involves the electrophilic sulfonation of bromobenzene. Computational studies on the sulfonation of benzene have provided detailed mechanistic insights that can be extended to its derivatives. nih.gov These studies often employ DFT to map out the potential energy surface of the reaction.
The reaction is believed to proceed through the formation of a π-complex between the aromatic ring and the electrophile (SO₃), followed by the formation of a σ-complex (also known as an arenium ion), which is a key intermediate. The σ-complex is characterized by the loss of aromaticity and the formation of a new C-S bond. The final step involves the deprotonation of the σ-complex to restore aromaticity and form the sulfonic acid.
Transition state calculations are used to locate the highest energy point along the reaction coordinate between reactants, intermediates, and products. The structure and energy of the transition state provide crucial information about the reaction kinetics. For the sulfonation of bromobenzene, computational modeling would focus on identifying the transition states for the formation and deprotonation of the σ-complex. The presence of the bromine atom would influence the regioselectivity of the sulfonation, favoring the formation of ortho and para isomers. Computational studies could quantify the energy barriers for attack at the different positions on the benzene ring, providing a theoretical basis for the observed product distribution.
Table 4: Key Species in the Electrophilic Sulfonation of Bromobenzene
| Species | Description | Role in Mechanism |
| Bromobenzene + SO₃ | Reactants | Starting materials |
| π-complex | Weak association between bromobenzene and SO₃ | Initial interaction |
| Transition State 1 | Energy maximum for the formation of the σ-complex | Rate-determining step |
| σ-complex (arenium ion) | Intermediate with a C-S bond and disrupted aromaticity | Key intermediate |
| Transition State 2 | Energy maximum for the deprotonation of the σ-complex | Aromaticity restoration |
| This compound | Product | Final product |
Note: This table outlines the general species involved in the electrophilic sulfonation of bromobenzene, based on established mechanisms for aromatic sulfonation.
Despite a comprehensive search for computational and theoretical investigations into the energetic profiles of key reactions involving this compound, specific data regarding transition states, intermediates, and reaction energies for its primary transformations were not available in the public domain.
The key reaction identified in the literature is the palladium-catalyzed intramolecular direct arylation of this compound derivatives to form cyclic aryl sulfonamides and sulfonate esters (sultams and sultones, respectively). While a significant publication by Bheeter, Bera, and Doucet in Advanced Synthesis & Catalysis (2012, 354, 3533-3538) details the synthetic aspects of this transformation, it does not include a computational analysis of the reaction mechanism or its energetic profile. Synopses of this work indicate that the reaction is sensitive to electronic factors, with electron-donating groups on the phenol or aniline precursors promoting the cyclization. However, the underlying energetic data to explain these observations is not provided.
Without access to detailed computational studies, which would typically involve methods such as Density Functional Theory (DFT) to calculate the energies of reactants, transition states, and products, a quantitative discussion of the energetic profiles is not possible. Such studies would be necessary to generate the data tables and in-depth research findings required for the "Energetic Profiles of Key Reactions" section of the proposed article.
Therefore, while the synthetic utility of this compound in forming heterocyclic structures is established, the computational and theoretical investigation into the energetics of these reactions remains an area where published research is not readily accessible.
Advanced Applications of 2 Bromobenzenesulfonic Acid and Its Functionalized Derivatives
Utility in Pharmaceutical Synthesis and Drug Discovery
2-Bromobenzenesulfonic acid, and particularly its more reactive derivative 2-bromobenzenesulfonyl chloride, serves as a versatile and crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring both a reactive sulfonyl group and a bromine-substituted aromatic ring, allows for its incorporation into complex molecular architectures, providing a scaffold for the development of novel therapeutics.
The structural framework of this compound is a valuable component in the construction of various Active Pharmaceutical Ingredients (APIs). It functions as a key building block, enabling the synthesis of molecules with specific therapeutic actions. A notable application is in the creation of state-dependent sodium channel inhibitors. For instance, 2-bromobenzenesulfonyl chloride is used in the synthesis of novel amino-substituted heterocyclic derivatives that show potency as selective Nav1.7 inhibitors, a target for analgesic and anesthetic drugs google.com.
Another significant use is in the development of anthelmintic agents, which are drugs used to treat parasitic worm infections. A patent for the preparation of anthelmintic 2-carbalcoxyamino-5(6)-phenyl-sulfonyloxy-benzimidazoles lists 2-bromo-benzenesulfonic acid chloride as a key reactant google.com. In this synthesis, the sulfonyl chloride group reacts with a hydroxy-benzimidazole intermediate to form the final active compound, demonstrating the direct incorporation of the benzenesulfonate moiety into the API.
The benzenesulfonate and benzenesulfonamide scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. This compound acts as a precursor to these critical pharmacophores, which are integral to the development of various therapeutic agents.
Anticancer Agents: Research has shown that aromatic sulfonates, particularly those based on quinazoline structures, can exhibit strong anticancer activity. nih.gov These compounds have demonstrated the ability to induce G2/M phase cell cycle arrest and inhibit mitotic progression, making them promising candidates for new cancer therapies nih.gov. While not all examples start with the 2-bromo variant, the underlying benzenesulfonate structure derived from precursors like this compound is key to the activity. Furthermore, benzenesulfonamide derivatives incorporating s-triazine rings have been synthesized and identified as potent inhibitors of carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors, highlighting another avenue for anticancer drug design stemming from this class of compounds nih.gov.
Antimicrobial and Antifungal Agents: The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. Derivatives of benzenesulfonic acid, such as benzenesulfonyl hydrazones, have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria nih.gov. The synthesis of these agents often involves the reaction of a benzenesulfonyl chloride with a hydrazine derivative, a process for which 2-bromobenzenesulfonyl chloride is a suitable starting material. This highlights the role of this compound as a foundational molecule for producing new classes of antimicrobial compounds mdpi.commdpi.com.
The reactivity of 2-bromobenzenesulfonyl chloride makes it an ideal reagent for coupling with various nitrogen-containing heterocyclic compounds to form sulfonamides. This is particularly relevant in the synthesis of therapeutics containing a pyrazole scaffold, which is a common motif in drug discovery. For example, the synthesis of pyrazolecarboxamide (or pyrazolecarbamide) derivatives containing a sulfonamide linker can be readily achieved.
While specific literature detailing the synthesis of a pyrazolecarbamide directly from 2-bromobenzenesulfonyl chloride is not prevalent, the chemical principle is straightforward. The amine group of an amino-pyrazolecarboxamide would readily react with 2-bromobenzenesulfonyl chloride in a standard nucleophilic acyl substitution reaction. The availability of both 2-bromobenzenesulfonyl chloride and reagents like 3-Amino-4-pyrazolecarboxamide hemisulfate from chemical suppliers points toward their combined use in synthetic chemistry to create more complex molecules for therapeutic evaluation thermofisher.com.
Interactive Table: Examples of Therapeutically Relevant Scaffolds from this compound
| Therapeutic Target/Class | Precursor Compound | Resulting Scaffold/Derivative | Potential Application |
| Sodium Channel Inhibition | 2-Bromobenzenesulfonyl Chloride | Amino-substituted Heterocyclic Sulfonamide | Analgesics, Anesthetics google.com |
| Parasitic Infections | 2-Bromobenzenesulfonyl Chloride | Phenyl-sulfonyloxy-benzimidazole | Anthelmintics google.com |
| Cancer | Benzenesulfonate Esters | Quinazoline Sulfonates | Anticancer (Cell Cycle Arrest) nih.gov |
| Cancer | Benzenesulfonamides | s-Triazinyl Benzenesulfonamides | Anticancer (CA IX Inhibition) nih.gov |
| Bacterial Infections | Benzenesulfonyl Hydrazides | Benzenesulfonyl Hydrazones | Antibacterial Agents nih.gov |
| General Drug Discovery | 2-Bromobenzenesulfonyl Chloride | Pyrazolecarboxamide Sulfonamide | Various Therapeutics |
Contributions to Agrochemical Development
In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. Its derivatives are used to synthesize active ingredients that protect crops from weeds and fungal diseases.
The development of modern agrochemicals often involves the creation of complex organic molecules with high efficacy and selectivity. This compound serves as a valuable building block in the multi-step synthesis of these compounds.
Fungicides: The synthesis of certain fungicides relies on intermediates that can be derived from this compound. Patent literature describes various chemical intermediates used in the preparation of fungicides, a class of compounds to which derivatives of substituted benzenesulfonic acids belong google.com. The structural features of this compound allow it to be incorporated into larger molecules designed to disrupt the biological processes of pathogenic fungi.
Herbicides: The design of novel herbicides, such as those based on picolinic acid, involves the strategic combination of different chemical moieties to achieve the desired herbicidal activity and crop safety mdpi.com. Substituted pyrazoles are one such class of herbicides, and their synthesis can involve precursors derived from benzenesulfonic acids mdpi.com. The this compound molecule provides a stable aromatic core with functional groups that can be modified to build the final, complex herbicidal product.
Role in Materials Science and Polymer Chemistry
The unique chemical structure of this compound provides it with potential applications in the field of materials science and polymer chemistry. The presence of two distinct functional groups—the sulfonic acid group and the bromine atom—on a stable benzene (B151609) ring allows for its use as a specialized monomer or a polymer-modifying agent.
The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic. When incorporated into a polymer backbone, it can create ion-exchange resins, which are widely used in water purification and softening. Furthermore, polymers containing sulfonic acid groups can function as proton-exchange membranes (PEMs). These membranes are critical components in fuel cells, where they facilitate the transport of protons while separating the fuel and oxidant.
The bromine atom on the aromatic ring offers a reactive site for a variety of organic reactions. In polymer chemistry, this allows this compound to be used in several ways:
Cross-linking Agent: The bromine can participate in reactions that form links between polymer chains, enhancing the mechanical strength and thermal stability of the material.
Grafting Site: It can serve as an initiation point for grafting new polymer chains onto an existing backbone, a technique used to modify the surface properties of materials.
Monomer for Specialty Polymers: It can be used as a monomer in condensation polymerization reactions to create polymers with inherent flame-retardant properties (due to the bromine content) and ion-conductive properties (due to the sulfonic acid group).
Fine Chemical and Specialty Chemical Manufacturing
This compound is a valuable precursor in the synthesis of various dyes and colorants, particularly within the extensive family of azo dyes . Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. nih.govpbworks.comcuhk.edu.hk The color of these dyes is determined by the specific aromatic structures and the substituents attached to them. cuhk.edu.hk
The synthesis of azo dyes typically involves a two-step process: diazotization followed by coupling . nih.govpbworks.comunb.ca In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component (typically a phenol or another aromatic amine) to form the azo dye.
While this compound itself is not an amine, its derivatives, such as 2-amino-bromobenzenesulfonic acids, are key intermediates. The general synthetic route would involve the diazotization of an aminobenzenesulfonic acid derivative. nih.gov The sulfonic acid group (–SO₃H) is a crucial functional group in many dye molecules as it imparts water solubility, which is essential for the dyeing process, particularly for natural fibers like cotton, wool, and silk. google.com
A representative synthesis, illustrating the role of a substituted aminobenzenesulfonic acid, is the reaction of an aminobenzenesulfonic acid with a coupling agent like 2-naphthol to produce a vibrant azo dye. pbworks.com The specific position of the bromo and sulfonic acid groups on the benzene ring will influence the final color and properties of the dye.
Environmental Behavior and Degradation Studies of 2 Bromobenzenesulfonic Acid
Biodegradation Pathways and Microbial Metabolism
The biodegradation of 2-bromobenzenesulfonic acid involves the microbial-mediated cleavage of the carbon-bromine and carbon-sulfur bonds, leading to the breakdown of the aromatic ring. While specific studies on this compound are limited, research on related brominated and sulfonated aromatic compounds provides insights into potential degradation pathways.
Bacteria of the genus Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of xenobiotic compounds, including halogenated aromatics. While the direct degradation of this compound by Pseudomonas aeruginosa has not been extensively documented, studies on analogous compounds offer valuable insights. For instance, strains of Pseudomonas have been shown to degrade brominated organic compounds, suggesting that similar enzymatic machinery could be involved in the breakdown of this compound. mdpi.commdpi.com The initial steps in the degradation of aromatic compounds by bacteria often involve oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov
Research on Pseudomonas testosteroni has demonstrated its ability to utilize benzenesulfonate as a sole carbon source, indicating the presence of inducible enzyme systems for the metabolism of arylsulfonates. nih.gov Furthermore, studies on the degradation of perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS) have shown that Pseudomonas aeruginosa can transform these persistent compounds, highlighting its potential to handle halogenated and sulfonated molecules. mdpi.com The degradation of brominated flame retardants by microbial consortia that include Pseudomonas species further supports the potential role of these bacteria in the bioremediation of environments contaminated with brominated organic compounds. mdpi.com
The complete biodegradation of this compound necessitates two key enzymatic processes: desulfonation and dehalogenation.
Desulfonation: This process involves the cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfite. Microbial desulfonation of aromatic compounds is a critical step in their mineralization. Studies with Alcaligenes sp. have shown that the degradation of benzenesulfonate involves a dioxygenase-mediated reaction that yields catechol and sulfite. nih.gov This initial attack destabilizes the aromatic ring and facilitates the removal of the sulfonate group. The presence of a sulfonate group can sometimes inhibit microbial growth, making the selection of specialized microorganisms crucial for effective biodegradation. researchgate.net
Dehalogenation: This process involves the removal of the bromine atom from the aromatic ring. The carbon-halogen bond in aromatic compounds is generally stable, and its cleavage often requires specific enzymes called dehalogenases. researchgate.net Enzymatic cleavage of carbon-halogen bonds is a key step in the detoxification of many halogenated environmental pollutants. While the specific enzymes for this compound are not identified, the general mechanisms of enzymatic dehalogenation of aromatic compounds are known to occur under both aerobic and anaerobic conditions.
Persistence and Environmental Fate Considerations
The environmental persistence of this compound is influenced by its chemical structure, particularly the presence of the bromine and sulfonic acid groups on the stable benzene (B151609) ring. Benzenesulfonic acid itself is considered to be biodegradable, although the rate of degradation can be influenced by environmental conditions. ca.gov However, the addition of a bromine atom can increase the recalcitrance of the molecule to microbial attack.
Halogenated organic compounds are often more persistent in the environment than their non-halogenated counterparts. The environmental fate of related compounds, such as sulfonated-polychlorinated biphenyls (sulfonated-PCBs), has been studied to understand their partitioning in soil, bioaccumulation, and mobility. nih.gov These studies indicate that sulfonated aromatic compounds can have complex environmental behaviors. The water solubility imparted by the sulfonic acid group may increase its mobility in aquatic systems, while the brominated aromatic structure could lead to persistence.
Comparative Environmental Chemistry with Related Isomers and Analogues
Studies on brominated disinfection byproducts (Br-DBPs) have shown that aromatic structures with multiple bromine substitutions can exhibit significant toxicity. nih.gov The toxicity of brominated aromatic compounds can vary widely, with some, like polybrominated flame retardants, having low acute toxicity but the potential to be transformed into more toxic compounds in the environment. nih.gov For instance, the debromination products of some flame retardants can be highly hepatotoxic. nih.gov
Future Research Directions and Emerging Trends in 2 Bromobenzenesulfonic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aryl sulfonic acids often involves harsh reagents and generates significant waste. The future of 2-bromobenzenesulfonic acid synthesis lies in the development of more sustainable and eco-friendly methodologies. A promising approach involves a one-step strategy for the synthesis of aryl sulfonic acids from aryl halides using thiourea dioxide as a sulfur dioxide surrogate and air as a green oxidant. rsc.org This method offers a milder and more environmentally benign alternative to conventional sulfonation techniques.
Another avenue of exploration is the use of task-specific ionic liquids as reusable catalysts for sulfonation reactions. bohrium.comresearchgate.net These "green" solvents and catalysts can lead to cleaner production processes with higher efficiency and reduced waste. Furthermore, research into the eco-friendly synthesis of precursors like bromobenzene (B47551) is crucial. google.comgoogle.comgoogleapis.com A novel process for preparing bromobenzene using a water-soluble brominating reagent and generating hypobromous acid in situ avoids the use of hazardous liquid bromine and metal-based catalysts. google.comgoogle.comgoogleapis.com
Future research in this area will likely focus on:
The optimization of ionic liquid-based sulfonation processes for brominated benzenes.
The development of solid acid catalysts for cleaner and more efficient sulfonation.
The exploration of biocatalytic routes for the synthesis of this compound and its precursors.
| Sustainable Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Use of Thiourea Dioxide and Air | Mild, one-step process using an eco-friendly sulfur dioxide surrogate and a green oxidant. rsc.org | Avoids harsh sulfonating agents, reduces waste, and improves safety. |
| Task-Specific Ionic Liquids | Serve as both solvent and catalyst, and are often reusable. bohrium.comresearchgate.net | Enhances reaction rates, simplifies product separation, and minimizes solvent waste. |
| Eco-Friendly Precursor Synthesis | In situ generation of reactive brominating species, avoiding hazardous reagents. google.comgoogle.comgoogleapis.com | Improves the overall sustainability of the synthesis from basic starting materials. |
Exploration of New Catalytic Applications
While this compound is primarily known as a chemical intermediate, there is a growing interest in the catalytic applications of sulfonic acids in general. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly expanding field of green chemistry. wikipedia.org Sulfonic acid-functionalized materials, such as zeolites and chitosan, have shown promise as efficient and reusable solid acid catalysts in various organic transformations. nih.govmdpi.comnih.govacs.org
For instance, sulfonic acid-functionalized chitosan, a biodegradable polymer, has been successfully employed as a heterogeneous organocatalyst. nih.gov Similarly, zeolites functionalized with sulfonic acid groups have been used in microwave-assisted etherification reactions. nih.gov These examples suggest that this compound, or its derivatives, could be immobilized on solid supports to create novel heterogeneous catalysts.
Future research directions in this area could include:
The development of chiral catalysts based on the this compound scaffold for asymmetric synthesis.
The investigation of this compound as a catalyst in multicomponent reactions for the efficient synthesis of complex molecules. bohrium.comresearchgate.net
The design of polymer-supported this compound catalysts for enhanced stability and recyclability.
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. Modern research in this area increasingly relies on a synergistic combination of experimental techniques and computational modeling.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of sulfonation reactions. chemsoc.org.cn Studies on the sulfonation of substituted benzenes have provided valuable insights into the role of substituents on the reaction pathways and regioselectivity. chemsoc.org.cn For example, computational studies have shown that the sulfonation of aromatic compounds may proceed through a trimolecular reaction mechanism, which differs from the bimolecular mechanism often presented in textbooks. chemsoc.org.cn
DFT calculations have also been employed to study the esterification of benzenesulfonic acid and the protonation of sulfonic acids in superacidic media. rsc.orgrsc.org These computational approaches, when combined with experimental data from kinetics, spectroscopy, and isotopic labeling, can provide a detailed picture of the transition states and intermediates involved in reactions of this compound.
Future research will likely focus on:
Combined experimental and DFT studies to elucidate the precise mechanism of sulfonation of bromobenzene to form this compound.
Computational modeling of the catalytic cycle of potential catalytic applications of this compound.
In-depth studies of the intermolecular interactions of this compound in different solvent environments using both spectroscopic and computational methods.
Design and Synthesis of Bioactive Compounds Based on the this compound Core
The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. This suggests that the this compound core holds significant potential for the design and synthesis of novel bioactive compounds. The bromine atom can serve as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for biological screening.
Recent studies have demonstrated the antimicrobial properties of benzenesulfonamide derivatives. frontiersin.orgtsijournals.com For example, novel sulfonamide derivatives have shown promising antibacterial and antifungal activity. tsijournals.comnih.gov Furthermore, the introduction of a bromine atom into flavonoid derivatives has been shown to significantly influence their antimicrobial properties. nih.govnih.gov
The synthesis of new derivatives of benzenesulfonamide hybridized with various heterocyclic rings has yielded compounds with potent antimicrobial activity. nih.gov These findings highlight the potential for developing new therapeutic agents by modifying the this compound core.
Future research in this area is expected to involve:
The synthesis of a diverse library of 2-bromobenzenesulfonamide derivatives and their evaluation for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The use of the bromine atom in this compound for cross-coupling reactions to introduce further molecular diversity.
Structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds derived from the this compound core.
| Derivative Class | Reported Biological Activity | Potential for this compound Core |
|---|---|---|
| Benzenesulfonamides | Antimicrobial, anti-inflammatory, antitumor. frontiersin.orgfrontiersin.org | High potential for developing novel therapeutic agents. |
| Brominated Flavonoids | Enhanced antimicrobial properties. nih.govnih.gov | Suggests the bromine atom can positively modulate bioactivity. |
| Heterocyclic Sulfonamides | Potent dual antibacterial and antifungal activity. nih.gov | The core can be functionalized with various heterocycles to tune activity. |
Environmental Remediation Strategies for Organobromine Sulfonates
The widespread use of sulfonated aromatic compounds raises concerns about their environmental fate and potential persistence. While many of these compounds are poorly biodegradable, research into remediation strategies is ongoing. scispace.comnih.gov The thermodynamically stable carbon-sulfur bond in organosulfonates contributes to their recalcitrance to environmental breakdown. scispace.com
Microbial degradation is a key area of research for the remediation of sulfonated aromatic compounds. Studies have shown that some sulfonated aromatic amines can be degraded under aerobic conditions by specific microbial strains. core.ac.ukazregents.edu The biodegradation of linear alkylbenzene sulfonates in seawater has also been observed, with the complete disappearance of the parent compound and its intermediates. nih.govresearchgate.net However, the biodegradability of many substituted benzenesulfonates is limited. scispace.com
Phytoremediation, the use of plants to remove pollutants from the environment, is emerging as a promising approach for sulfonated aromatic compounds. nih.gov Plants have been shown to accumulate and biotransform these xenobiotics. scispace.com
Future research on the environmental remediation of organobromine sulfonates like this compound will likely focus on:
The isolation and characterization of microbial consortia capable of degrading brominated benzenesulfonates.
The investigation of the enzymatic pathways involved in the biodegradation of these compounds to facilitate the development of bioremediation technologies.
The evaluation of different plant species for their potential to phytoremediate soils and water contaminated with organobromine sulfonates.
The development of advanced oxidation and reduction processes for the chemical degradation of persistent organobromine sulfonates in wastewater. engineering.org.cn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
